![molecular formula C15H14N2O B11964762 Acetamide, N-(7-aminofluoren-2-yl)- CAS No. 6957-50-2](/img/structure/B11964762.png)
Acetamide, N-(7-aminofluoren-2-yl)-
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Overview
Description
Acetamide, N-(7-aminofluoren-2-yl)-: is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.2845 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a 7-aminofluorene moiety . It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-aminofluoren-2-yl)- typically involves the reaction of 7-aminofluorene with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(7-aminofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Carcinogenesis Research
Biochemical Tool in Cancer Studies
Acetamide, N-(7-aminofluoren-2-yl)- is a derivative of 2-acetylaminofluorene, which is widely recognized for its carcinogenic properties. It serves as a crucial biochemical tool for studying the mechanisms of carcinogenesis. This compound has been shown to induce tumors in various animal models, particularly affecting the liver, bladder, and kidney . The metabolism of this compound involves biotransformation reactions that are pivotal to its carcinogenicity. The cytochrome P-450 enzyme family metabolizes it into more reactive species that can form DNA adducts, leading to mutations and tumor formation .
Mechanisms of Action
The primary mechanism involves the formation of N-hydroxy derivatives that can react with DNA to form adducts. These adducts interfere with normal DNA replication and repair processes, contributing to mutagenesis and cancer development. Studies have indicated that the N-hydroxy metabolite can be acetylated or sulfated, further increasing its reactivity with nucleophilic sites on DNA .
Medicinal Chemistry
Potential Therapeutic Applications
Research has indicated that compounds related to acetamide, N-(7-aminofluoren-2-yl)- may have potential therapeutic applications in treating diseases like Alzheimer's disease. Some derivatives inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's . This suggests a dual role where such compounds could be utilized not only for understanding cancer mechanisms but also for developing treatments for neurodegenerative diseases.
Materials Science
Synthesis of Functional Materials
Acetamide, N-(7-aminofluoren-2-yl)- can be employed in the synthesis of advanced materials due to its unique chemical structure. Its derivatives are used in creating conjugated polymers that exhibit desirable properties for biosensing and imaging applications . These materials are characterized by high emission quantum yields and controlled molecular weight, making them suitable for various applications in nanotechnology and biomedicine.
Mechanism of Action
The mechanism of action of Acetamide, N-(7-aminofluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-7-acetamidofluorene
- N-(7-Amino-9H-fluoren-2-yl)acetamide
- Acetamide, N-(7-amino-9H-fluoren-2-yl)-
Comparison: Acetamide, N-(7-aminofluoren-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
Acetamide, N-(7-aminofluoren-2-yl)- (CAS No. 6957-50-2) is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and relevant research findings regarding this compound.
Property | Details |
---|---|
Molecular Formula | C15H14N2O |
Molecular Weight | 242.28 g/mol |
IUPAC Name | N-(7-aminofluoren-2-yl)acetamide |
InChI Key | ZNCFNCZDHPRQDQ-PTGBLXJZSA-N |
Synthesis
Acetamide, N-(7-aminofluoren-2-yl)- can be synthesized through various organic reactions involving amine and acetamide functional groups. The synthetic route typically includes:
- Formation of the amine : Reacting 7-amino-fluorene with an appropriate acyl chloride.
- Acetylation : The resulting amine is then treated with acetic anhydride or acetyl chloride to form the acetamide derivative.
Biological Activity
Recent studies have highlighted the diverse biological activities associated with acetamide derivatives, including:
- Antimicrobial Activity : Compounds containing acetamide linkages have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Properties : Acetamide derivatives are being explored for their anticancer potential. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Specifically, compounds with structural modifications around the acetamide group have been noted for enhanced activity .
- Anti-inflammatory Effects : Research indicates that some acetamides can inhibit inflammatory pathways, potentially acting as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
- Enzyme Inhibition : Acetamides have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives have shown inhibitory activity against urease and other enzymes involved in metabolic pathways .
The mechanism by which acetamide, N-(7-aminofluoren-2-yl)- exerts its biological effects typically involves:
- Binding to Molecular Targets : The compound may interact with various receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as modulation of gene expression and signal transduction pathways.
- Structural Modifications : The presence of the aminofluorene moiety is crucial for its biological activity, influencing how the compound interacts with biological targets.
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of acetamide derivatives for their cytotoxic effects on different cancer cell lines using the MTT assay. Notably, compounds with specific substitutions on the phenyl ring exhibited significant cytotoxicity against MCF-7 cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of various acetamides against common bacterial strains and fungi. Results indicated that some derivatives not only inhibited growth but also demonstrated bactericidal effects .
Properties
CAS No. |
6957-50-2 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(7-amino-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H14N2O/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6,16H2,1H3,(H,17,18) |
InChI Key |
ZGXXXAPHAKMYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
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